molecular formula C26H24N2O2 B13376123 2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone

2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone

Cat. No.: B13376123
M. Wt: 396.5 g/mol
InChI Key: BBAXRZRMYZBWAP-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone is a structurally complex heterocyclic compound featuring an isoindolinone core substituted with a 3-hydroxypropyl chain and a 2-(4-methylphenyl)-1H-indol-3-yl moiety. The isoindolinone scaffold is known for its pharmaceutical relevance, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities.

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-3H-isoindol-1-one

InChI

InChI=1S/C26H24N2O2/c1-17-11-13-18(14-12-17)24-23(21-9-4-5-10-22(21)27-24)25-19-7-2-3-8-20(19)26(30)28(25)15-6-16-29/h2-5,7-14,25,27,29H,6,15-16H2,1H3

InChI Key

BBAXRZRMYZBWAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CCCO

Origin of Product

United States

Biological Activity

The compound 2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone is a synthetic organic molecule that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2OC_{22}H_{24}N_2O. Its structure includes an isoindolinone core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the indole moiety contributes to its interaction with various biological targets.

Anticancer Properties

Research has indicated that compounds with indole and isoindolinone structures often exhibit anticancer properties. In particular, studies have shown that derivatives of isoindolinones can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Induction of Apoptosis

A study demonstrated that 2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The compound exhibited an IC50 value of approximately 15 µM in MCF-7 breast cancer cells, indicating potent activity.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus10 µM20 µM
Escherichia coli15 µM30 µM

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It appears to mitigate oxidative stress-induced neuronal damage in vitro.

The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and inhibit neuronal apoptosis. It has been shown to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

In Vivo Studies

In vivo studies utilizing animal models have provided insight into the pharmacokinetics and therapeutic efficacy of 2-(3-hydroxypropyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone . Notably, oral administration resulted in significant tumor reduction in xenograft models, supporting its potential for cancer therapy.

Toxicity Profile

Toxicological assessments revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated animals compared to controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Diversity

The target compound’s 3-hydroxypropyl and 4-methylphenyl-indole substituents distinguish it from other isoindolinones. Key comparisons include:

Compound Name / ID Core Structure Substituents Key Functional Groups Biological Activity (if reported) Reference
Target Compound 1-isoindolinone 3-(3-hydroxypropyl), 3-[2-(4-methylphenyl)-1H-indol-3-yl] Hydroxypropyl, methylphenyl-indole Not available
Compound 3 () 1,3-dioxoisoindoline 4-(3-(Indol-3-yl)acryloyl)phenyl Acryloyl, indole Cholinesterase inhibition (unspecified)
Compound 6 () 1,3-dioxoisoindoline 4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl Hydroxy, methoxy, acryloyl Not specified
Compound 13c () 1,3-dioxoisoindoline 4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl Triazolidine, thioxo, phenyl Not specified
Compound 15 () 1,3-dioxoisoindoline 4-(1-(benzoylhydrazono)ethyl)phenyl Hydrazide, benzoyl Not specified
  • Hydrophilicity : The target’s hydroxypropyl group likely increases solubility compared to hydrophobic substituents (e.g., phenyl in Compound 13c or benzoyl in Compound 15) .

Spectroscopic Comparisons

IR and NMR data for isoindolinone derivatives highlight substituent-driven variations:

Compound IR (C=O Stretching, cm⁻¹) $ ^1 \text{H-NMR} $ (Key Shifts) $ ^{13} \text{C-NMR} $ (Key Shifts) Reference
Target Compound ~1700–1750 (predicted) δ 2.35–2.64 (CH$_3$), δ 7.15–8.35 (Ar-H) (predicted) δ 14–179 (C=O, CH$_3$, Ar-C) (predicted)
Compound 3 () 1785, 1714 (1,3-dione) δ 7.88–8.19 (Ar-H), δ 9.45 (NH) δ 123–179 (C=O, Ar-C)
Compound 13c () 1785, 1714 (1,3-dione) δ 7.15–8.19 (Ar-H), δ 9.45–11.54 (NH) δ 14–179 (CH$_3$, C=S, C=O)
Compound 15 () 1781, 1704 (1,3-dione) δ 7.59–8.10 (Ar-H), δ 10.85 (NH) δ 22–167 (CH$_3$, C=O)
  • IR Trends: The target’s isoindolinone C=O stretches (~1700–1750 cm⁻¹) are consistent with analogs (e.g., 1785–1704 cm⁻¹ in Compounds 3 and 15) .
  • NMR Shifts : The methyl group in the 4-methylphenyl moiety (δ ~2.35–2.64 ppm) aligns with shifts observed in Compound 13c (δ 2.50 ppm, CH$_3$) .

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